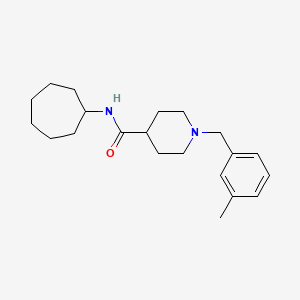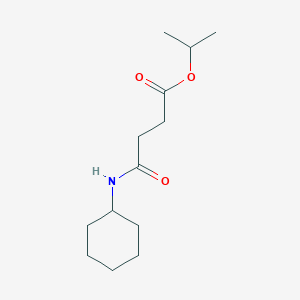
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
描述
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the natural compound, GABA, and has been shown to have promising results in treating addiction and other neurological disorders.
作用机制
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide also has an effect on the dopamine system, which is involved in the reward pathway of the brain. By reducing the activity of the dopamine system, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide reduces the reinforcing effects of addictive substances.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide also reduces the activity of the dopamine system, which reduces the reinforcing effects of addictive substances. In addition, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
实验室实验的优点和局限性
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is also highly stable and can be stored for long periods of time without degradation. However, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a short half-life, which can make it difficult to maintain steady levels in the brain.
未来方向
There are a number of future directions for research on N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of research is the development of more water-soluble derivatives of N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would make it easier to administer in experiments. Another area of research is the development of longer-acting derivatives of N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would allow for sustained levels in the brain. In addition, there is potential for using N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown promising results in treating addiction and other neurological disorders, and further research is needed to fully understand its potential.
科学研究应用
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating addiction to cocaine, alcohol, and other substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances.
属性
IUPAC Name |
N-cycloheptyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-17-7-6-8-18(15-17)16-23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRXDQDHWCUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4882160.png)
![N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4882175.png)
![9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B4882181.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4882185.png)
![N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4882201.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4882207.png)
![N-(3-methylphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4882208.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4882209.png)
![4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B4882216.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B4882218.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4882219.png)

![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)
![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)